Technical Guide: 4-Benzylpiperidin-4-amine (The Quaternary Scaffold)
Technical Guide: 4-Benzylpiperidin-4-amine (The Quaternary Scaffold)
[1]
Executive Summary & Chemical Identity
4-Benzylpiperidin-4-amine represents a specialized, gem-disubstituted piperidine scaffold characterized by a quaternary carbon center at position 4. Unlike its more common isomer, 1-benzylpiperidin-4-amine (where the benzyl group is attached to the nitrogen), this compound features both the amino and benzyl groups attached to the C4 carbon.
This structural distinction is critical in medicinal chemistry. The quaternary center introduces conformational constraints (the Thorpe-Ingold or gem-dimethyl effect), often improving the selectivity and metabolic stability of bioactive ligands, particularly in the development of Protein Kinase B (Akt) inhibitors and G-protein coupled receptor (GPCR) modulators.
Chemical Identification Table
| Attribute | Detail |
| Chemical Name | 4-Benzylpiperidin-4-amine |
| IUPAC Name | 4-(Phenylmethyl)piperidin-4-amine |
| CAS Number (2HCl Salt) | 885500-36-7 |
| CAS Number (Boc-Precursor) | 741687-09-2 (tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate) |
| Molecular Formula | C₁₂H₁₈N₂ (Free Base) / C₁₂H₂₀Cl₂N₂ (Dihydrochloride) |
| Molecular Weight | 190.29 g/mol (Free Base) / 263.21 g/mol (2HCl) |
| SMILES | NC1(CC2=CC=CC=C2)CCNCC1 |
| Key Distinction | NOT to be confused with 1-benzylpiperidin-4-amine (CAS 50541-93-0), where the benzyl is on the ring nitrogen.[1] |
Nomenclature & Isomerism Alert
Critical Safety & Logic Check: Researchers frequently conflate 4-benzylpiperidin-4-amine with 1-benzylpiperidin-4-amine .
-
Target Compound (C4-Substituted): Used for creating quaternary centers to lock conformation.
-
Common Isomer (N1-Substituted): A standard intermediate for reductive amination.
Visual Verification:
-
If your target requires a secondary amine on the piperidine ring (NH), you are working with the C4-substituted scaffold (this topic).
-
If your target requires a tertiary amine on the piperidine ring (N-Bn), you are working with the N1-substituted isomer.
Synthetic Pathways: Constructing the Quaternary Center
Creating a quaternary center at C4 of a piperidine ring is synthetically challenging due to steric hindrance. The standard reductive amination used for N-substituted piperidines fails here.
The Ellman Sulfinamide Protocol
The most authoritative and high-yielding method for synthesizing 4-benzylpiperidin-4-amine is the addition of Grignard reagents to N-tert-butanesulfinyl ketimines (Ellman's auxiliary). This method prevents the formation of "hard" metal-complexed byproducts and allows for mild deprotection.
Mechanistic Logic[2]
-
Condensation: 1-Boc-4-piperidone is condensed with tert-butanesulfinamide to form the sulfinimine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.
-
Nucleophilic Addition: Benzylmagnesium chloride (Grignard) adds to the C=N bond. The bulky tert-butylsulfinyl group directs the addition and prevents over-addition.
-
Deprotection: Acidic hydrolysis removes both the tert-butanesulfinyl group and the Boc protecting group (if global deprotection is desired) or selectively removes the sulfinyl group to yield the amine.
Figure 1: Synthetic workflow for the generation of the quaternary 4-benzylpiperidin-4-amine scaffold via Ellman's Sulfinamide strategy.
Experimental Protocol: Grignard Addition
Objective: Synthesis of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (Precursor to the free amine).
Reagents
-
N-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)-2-methylpropane-2-sulfinamide (Sulfinimine intermediate).
-
Benzylmagnesium chloride (2.0 M in THF).
-
Tetrahydrofuran (anhydrous).
-
Ammonium chloride (sat. aq.).
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the sulfinimine (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to 0°C.
-
Addition: Dropwise add Benzylmagnesium chloride (1.5 to 2.0 eq) over 20 minutes.
-
Note: The excess Grignard is necessary to overcome coordination with the sulfinyl oxygen.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the imine peak is the endpoint.
-
Quenching: Cool to 0°C and quench carefully with saturated NH₄Cl solution.
-
Caution: Exothermic reaction.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes) to yield the sulfinamide-protected intermediate.
Deprotection to 4-Benzylpiperidin-4-amine (2HCl)[1]
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (5 eq).
-
Stir at room temperature for 2 hours. A white precipitate (the product salt) often forms.
-
Concentrate in vacuo and triturate with diethyl ether to obtain the pure dihydrochloride salt.
Medicinal Chemistry Applications
The 4-benzylpiperidin-4-amine scaffold is a "privileged structure" in drug discovery due to its ability to project the benzyl group into hydrophobic pockets while maintaining a specific vector for the amine.
Protein Kinase B (Akt) Inhibitors
Research by Caldwell et al. and others has utilized this scaffold to develop selective inhibitors for Akt, a key node in the PI3K/Akt/mTOR pathway often dysregulated in cancer.
-
Mechanism: The quaternary center restricts the flexibility of the piperidine ring, locking the benzyl group into an optimal position to interact with the ATP-binding pocket or allosteric sites of the kinase.
-
Advantage: This rigidification often reduces the entropic penalty of binding, improving potency compared to the non-quaternary analog.
Sigma Receptor Ligands
The scaffold is also explored in the design of Sigma-1 and Sigma-2 receptor ligands. The benzyl group provides the necessary hydrophobic bulk, while the piperidine nitrogen serves as the protonatable pharmacophore essential for receptor affinity.
Safety & Handling
-
Hazards: As a secondary amine and hydrochloride salt, the compound is an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store the dihydrochloride salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; protect from moisture to prevent hydrolysis or clumping.
-
Solubility:
-
Free Base: Soluble in DCM, MeOH, DMSO.
-
HCl Salt: Soluble in Water, MeOH, DMSO; Insoluble in Ether, Hexanes.
-
References
-
Caldwell, J. J., & Collins, I. (2008).[3] Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-ylidene)-tert-butanesulfinyl Imine. Synthesis (Thieme Connect).[1][4][5][6][7][8]
-
Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 885500-36-7.
-
Sigma-Aldrich. Product Specification: tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. CAS 741687-09-2 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
